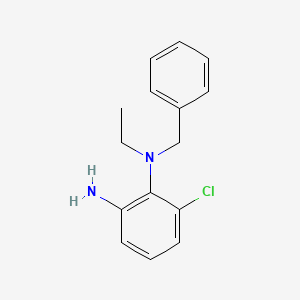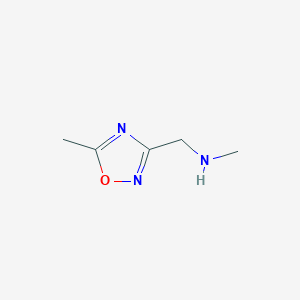
(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid
Overview
Description
(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid, also known as MTTA, is a synthetic compound that has a variety of applications in the scientific research field. It is a derivative of thiazole, a heterocyclic aromatic compound, and is composed of a carboxylic acid group and a methylamino group. MTTA has a wide range of uses, from its ability to act as a catalyst in organic synthesis to its potential for use in drug development.
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole compounds have been studied for their potential as antitumor and cytotoxic agents. A series of thiazole derivatives demonstrated potent effects on human tumor cell lines, including prostate cancer. The structure of “(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid” suggests it may also be explored for similar antitumor applications due to the presence of the thiazole ring, which is known for such activities .
Antioxidant Activity
Thiazoles are also recognized for their antioxidant properties. Research on thiazole derivatives has shown that they can act as effective antioxidants. The compound could potentially be applied in scientific research focusing on oxidative stress-related diseases .
Anti-inflammatory Activity
Similarly, thiazole derivatives have been found to possess anti-inflammatory properties. This makes them candidates for research into treatments for inflammation-related conditions. The compound “(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid” could be investigated for its efficacy in this field .
Antimicrobial and Antifungal Activity
The thiazole ring is known to contribute to antimicrobial and antifungal activities in various compounds. Research into the specific compound could reveal its potential as an antimicrobial or antifungal agent .
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties. This suggests that “(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid” might be useful in virology research, particularly in the development of new antiviral drugs .
Neuroprotective Activity
Research has indicated that thiazole compounds can exhibit neuroprotective effects. This opens up possibilities for the compound to be used in studies related to neurodegenerative diseases and brain injury .
Diuretic Activity
Some thiazoles have shown diuretic activity, which could make them useful in medical research related to fluid retention and hypertension .
Analgesic Activity
Lastly, the analgesic properties of thiazole derivatives have been explored, suggesting potential applications in pain management research .
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
The thiazole ring, a core structure in this compound, is known to interact with biological targets, influencing their function .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad spectrum of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[2-(methylamino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14-2)15-12/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWBQDIBIOZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)




![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)



![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)



![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)